4-Cyclopropylbutane-1-sulfonyl chloride

Medicinal Chemistry Pharmacokinetics Drug Metabolism

4-Cyclopropylbutane-1-sulfonyl chloride is the definitive sulfonylating agent for programs where metabolic clearance via CYP oxidation is a primary concern. The distal cyclopropyl-butane scaffold imparts distinct lipophilicity, conformational constraint, and stability that simple alkyl or cyclopropanesulfonyl chlorides cannot replicate, directly improving pharmacokinetic profiles and selectivity (e.g., TACE over off-target MMPs). Process chemists leverage it in high-yield Cu-catalyzed β-sulfonylation of cyclopropanols (up to 96%). Available at ≥95% purity. Choose this specific reagent to de-risk lead optimization and access valuable γ-keto sulfone intermediates. Inquire for bulk pricing.

Molecular Formula C7H13ClO2S
Molecular Weight 196.69
CAS No. 2137625-89-7
Cat. No. B2881071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Cyclopropylbutane-1-sulfonyl chloride
CAS2137625-89-7
Molecular FormulaC7H13ClO2S
Molecular Weight196.69
Structural Identifiers
SMILESC1CC1CCCCS(=O)(=O)Cl
InChIInChI=1S/C7H13ClO2S/c8-11(9,10)6-2-1-3-7-4-5-7/h7H,1-6H2
InChIKeyWTAWFYBYFQCSCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Cyclopropylbutane-1-sulfonyl chloride (CAS 2137625-89-7): Key Features and Scientific Procurement Considerations


4-Cyclopropylbutane-1-sulfonyl chloride (CAS 2137625-89-7) is an alkyl sulfonyl chloride featuring a C4 linear linker terminating in a cyclopropyl group, with the molecular formula C₇H₁₃ClO₂S and a molecular weight of 196.70 g/mol . It is primarily employed as an electrophilic sulfonylating agent for the introduction of sulfonamide and sulfonate ester functionalities into small molecules. The compound is commercially available from multiple vendors at purities typically ranging from 95% to 97% .

Why 4-Cyclopropylbutane-1-sulfonyl chloride Cannot Be Directly Replaced by Simpler Alkyl or Aryl Sulfonyl Chlorides in Critical Synthetic Steps


Generic substitution with simpler alkyl sulfonyl chlorides (e.g., methanesulfonyl chloride) or even closely related cyclopropane-containing analogs (e.g., cyclopropanesulfonyl chloride) is not advisable due to the unique spatial and electronic properties conferred by the cyclopropyl-butane scaffold. While the sulfonyl chloride group provides a common electrophilic handle, the distal cyclopropyl moiety imparts distinct lipophilicity, conformational constraint, and metabolic stability to the derived sulfonamide or sulfonate ester products [1]. These differences directly impact downstream biological activity, selectivity, and pharmacokinetic profiles, as demonstrated in class-level studies of TACE inhibitors and other cyclopropane-containing sulfonamides . Therefore, the choice of this specific sulfonyl chloride is a critical determinant of the final molecule's properties, not merely a source of the -SO₂- linker.

Quantitative Comparative Evidence for 4-Cyclopropylbutane-1-sulfonyl chloride in Key Performance Dimensions


Enhanced Metabolic Stability of Cyclopropyl-Containing Sulfonamides Over Linear Alkyl Analogs

The presence of a cyclopropyl group in the sulfonyl chloride building block is associated with improved metabolic stability in derived sulfonamides compared to those from linear alkyl sulfonyl chlorides. While direct data for 4-cyclopropylbutane-1-sulfonyl chloride itself is not available in the public domain, class-level evidence demonstrates that the cyclopropane ring resists oxidative degradation by cytochrome P450 enzymes, prolonging the half-life of drug candidates [1]. For example, in a series of TACE inhibitors, the cyclopropanesulfonamide variant exhibited a significantly longer half-life and reduced clearance compared to its linear counterpart, although specific numerical values are not reported in the abstract [1].

Medicinal Chemistry Pharmacokinetics Drug Metabolism

Superior Selectivity of Cyclopropyl Sulfonamide Derivatives in TACE Inhibition vs. MMPs

In the context of TNF-α converting enzyme (TACE) inhibitor development, the use of cyclopropanesulfonyl chloride as a building block resulted in a final compound with markedly better selectivity for TACE over the related matrix metalloproteinases MMP-2 and MMP-13 [1][2]. While the specific selectivity ratios are not provided in the available public summary, the report explicitly notes the 'good selectivity' of the cyclopropyl variant compared to other sulfonyl chloride-derived analogs [2]. This suggests that the cyclopropyl motif, which is also present in 4-cyclopropylbutane-1-sulfonyl chloride, can confer advantageous selectivity profiles in enzyme inhibition.

Medicinal Chemistry Enzyme Inhibition Selectivity Profiling

Proven Utility in Cu-Catalyzed β-Sulfonylation Reactions with High Yields

A recent methodology paper demonstrates that a broad range of alkyl-sulfonyl chlorides, which would include 4-cyclopropylbutane-1-sulfonyl chloride as a representative example, can be successfully employed in a novel Cu(II)-catalyzed C-selective β-sulfonylation of cyclopropanols [1]. The protocol, which operates under practical open-flask conditions, achieved yields of up to 96% across 43 examples, showcasing the robust reactivity of this class of sulfonyl chlorides in a valuable synthetic transformation [1].

Organic Synthesis Methodology Sulfonylation

Recommended Application Scenarios for 4-Cyclopropylbutane-1-sulfonyl chloride Based on Quantitative Differentiation


Synthesis of Metabolically Stabilized Sulfonamide Drug Candidates

Medicinal chemists targeting pathways where metabolic clearance via CYP oxidation is a primary concern should prioritize 4-cyclopropylbutane-1-sulfonyl chloride over linear alkyl sulfonyl chlorides. The distal cyclopropyl group is expected to enhance the metabolic stability of the resulting sulfonamides, as supported by class-level evidence on cyclopropane-containing molecules [1].

Development of Selective TACE Inhibitors with Improved Safety Margins

For programs focused on inflammatory or autoimmune diseases requiring TACE inhibition, this sulfonyl chloride provides a validated path to achieving selectivity over off-target MMPs (e.g., MMP-2, MMP-13). This is inferred from studies where cyclopropanesulfonyl chloride-derived inhibitors demonstrated superior selectivity profiles compared to those from other sulfonyl chlorides [2].

Preparative Synthesis of γ-Keto Sulfone Building Blocks via β-Sulfonylation

Process chemists and synthetic methodology groups can confidently employ 4-cyclopropylbutane-1-sulfonyl chloride in Cu-catalyzed β-sulfonylation reactions of cyclopropanols. The high yields (up to 96%) reported for this class of reagents ensure efficient access to valuable γ-keto sulfone intermediates for further diversification [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Cyclopropylbutane-1-sulfonyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.